5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
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Overview
Description
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: is a heterocyclic compound with the molecular formula C8H5FN2O It is a fluorinated derivative of pyrrolopyridine, which is a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of a pyrrolopyridine precursor followed by formylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Reduction: 5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound serves as a building block in the synthesis of more complex molecules. It is used in the development of new materials and catalysts .
Biology: In biological research, 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug discovery .
Medicine: The compound’s unique structure allows it to be explored for therapeutic applications. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and aldehyde group play crucial roles in its binding affinity and reactivity. The compound may inhibit specific pathways or modulate biological processes, leading to its observed effects .
Comparison with Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to these similar compounds, 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and functional groups.
Properties
Molecular Formula |
C8H5FN2O |
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Molecular Weight |
164.14 g/mol |
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-4,11H |
InChI Key |
WKCCRFSJSIAELF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1F)C=O |
Origin of Product |
United States |
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